molecular formula C18H16FN3O B1679947 Pyridone 6 CAS No. 457081-03-7

Pyridone 6

Cat. No. B1679947
M. Wt: 309.3 g/mol
InChI Key: VNDWQCSOSCCWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridone 6 is a pan-JAK inhibitor, which potently inhibits the JAK kinase family . It has IC50s of 1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1, while displaying significantly weaker affinities (130 nM to >10 mM) for other protein tyrosine kinases .


Synthesis Analysis

The synthesis of 2-pyridone-containing heterocycles, such as Pyridone 6, is considered a privileged scaffold in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics . The synthetic approaches include multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles .


Molecular Structure Analysis

Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have also been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .


Chemical Reactions Analysis

Pyridone 6 is a potent inhibitor of JAK. It inhibited the activities of JAK1, JAK2, JAK3, and TYK2 with IC50 values of 15 nM, 1 nM, 5 nM, and 1 nM, respectively . It showed IC50 values of more than 130 nM when tested against other kinases .


Physical And Chemical Properties Analysis

The molecular formula of Pyridone 6 is C18H16FN3O . It has an average mass of 309.337 Da and a mono-isotopic mass of 309.127747 Da .

Scientific Research Applications

Anti-Hepatitis B Virus Activities

Pyridone derivatives, specifically 2-pyridone analogues, have shown significant potential in inhibiting Hepatitis B virus (HBV) DNA replication. The study by Lv et al. (2010) synthesized a series of these derivatives and evaluated their effectiveness against HBV, finding compounds with remarkable inhibitory activity and high selectivity.

Antituberculosis Properties

A study by Ng et al. (2015) discovered that 4-hydroxy-2-pyridones show promising antituberculosis activity. They are particularly effective against multi-drug resistant tuberculosis strains, highlighting their potential as a new class of anti-TB agents.

Antihypertensive Activity

The research conducted by Bergmann and Gericke (1990) focused on the antihypertensive properties of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans. These compounds have shown significant potential as antihypertensives and are under development for treating angina pectoris.

Anti-Viral and Medical Applications

Kul'nevich et al. (1990) discussed the use of 2-pyridones in various medical applications, including anti-inflammatories, uricosurics, analgesics, and as materials for cardiotonicity. Their study, found here, highlights the diverse potential of pyridone derivatives in the medical field.

Role in Medicinal Chemistry and Synthesis

Chand et al. (2016) emphasized the significance of 2-pyridone in medicinal chemistry. As detailed in their research here, 2-pyridone is a key structural component in several drugs and serves as a synthon for various medicinal compounds.

Potential Therapeutic Applications

Several studies like those of Weir et al. (2011) and Bao et al. (2018) have pointed out the versatile therapeutic potentials of pyridone compounds, including their use in treating haematologic malignancyand as antibacterial agents against various strains like Mycobacterium smegmatis and Staphylococcus aureus.

Coordination Chemistry of Pyridone Derivatives

Rawson and Winpenny (1995) explored the coordination chemistry of 2-pyridone and its derivatives, revealing their extensive usage as bridging ligands in various metal complexes. This study, available here, highlights the significance of pyridone in the field of coordination chemistry.

Treatment of Multidrug-Resistant Tuberculosis

The research by Manjunatha et al. (2015) identified 4-hydroxy-2-pyridones as a new class of direct InhA inhibitors, showing potential in treating multidrug-resistant Mycobacterium tuberculosis.

Antifungal Activity Against Candida Albicans

Kamauchi et al. (2021) synthesized pyridone derivatives that inhibited hyphal formation in Candida albicans, as well as the formation of biofilms. This study, found here, presents the potential of pyridone compounds in antifungal applications.

Synthesis of Alkaloids and Their Derivatives

Sośnicki and Idzik (2019) highlighted the importance of 2-pyridones as precursors in the synthesis of alkaloids and alkaloid-inspired compounds. Their study, available here, demonstrates the versatility of pyridone in the synthesis of diverse chemical structures.

Pyridone Derivatives as Protein Kinase Inhibitors

Wei and Malhotra (2010) discussed the role of pyridone-conjugated cyclic amides in inhibiting protein kinases, emphasizing their potential therapeutic applications in treating various diseases, particularly cancer. Their research can be found here.

Safety And Hazards

Pyridone 6 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, and eventually lead to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

properties

IUPAC Name

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDWQCSOSCCWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420526
Record name Pyridone 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridone 6

CAS RN

457081-03-7
Record name 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridone 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDONE-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridone 6
Reactant of Route 2
Pyridone 6
Reactant of Route 3
Reactant of Route 3
Pyridone 6
Reactant of Route 4
Pyridone 6
Reactant of Route 5
Pyridone 6
Reactant of Route 6
Pyridone 6

Citations

For This Compound
1,300
Citations
L Pedranzini, T Dechow, M Berishaj, R Comenzo… - Cancer research, 2006 - AACR
Interleukin-6 (IL-6) and the subsequent Janus-activated kinase (JAK)-dependent signaling pathways play a critical role in the pathogenesis of multiple myeloma. Here, we compared the …
Number of citations: 179 aacrjournals.org
PG Jones - Acta Crystallographica Section C: Crystal Structure …, 2001 - scripts.iucr.org
The crystal structure of the title compound, C5H5NO·6 \over 5H2O, contains five independent molecules of pyridone and six independent water molecules. The space group is P21, but …
Number of citations: 17 scripts.iucr.org
J Almlöf, Å Kvick, I Olovsson - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
(IUCr) Hydrogen bond studies. XLVII. The crystal structure of the intermolecular complex 2-pyridone:6-chloro-2-hydroxypyridine Acta Crystallographica Section B Structural …
Number of citations: 66 scripts.iucr.org
Y Matsunaga, H Inoue, S Fukuyama, H Yoshida… - Biochemical and …, 2011 - Elsevier
… A JAK inhibitor pyridone 6 was encapsulated in nanoparticles. ► We studied the effects of pyridone 6 on asthmatic responses in a mouse model. ► Pyridone 6 treatment during …
Number of citations: 39 www.sciencedirect.com
R Nakagawa, H Yoshida, M Asakawa… - The Journal of …, 2011 - journals.aai.org
… In the current study, we found that pyridone 6 (P6), a pan-JAK inhibitor, delayed the onset and reduced the magnitude of skin disease in an AD-like skin-disease model of NC/Nga mice. …
Number of citations: 42 journals.aai.org
CG Heid, P Ottiger, R Leist, S Leutwyler - The Journal of chemical …, 2011 - pubs.aip.org
The excitonic splitting between the S 1 and S 2 electronic states of the doubly hydrogen-bonded dimer 2-pyridone· 6-methyl-2-pyridone (2PY· 6M2PY) is studied in a supersonic jet, …
Number of citations: 24 pubs.aip.org
HB Kwak, HS Kim, MS Lee, KJ Kim, EY Choi… - Biological and …, 2009 - jstage.jst.go.jp
… pyridone 6 on c-Fos mRNA stability, but pyridone 6 inhibits c-Fos expression without taking into account the possible effect of c-Fos mRNA stability. These results suggest that pyridone 6…
Number of citations: 17 www.jstage.jst.go.jp
H Arslan, A Şengül, S Aygün, N Karadayı… - Journal of Molecular …, 2007 - Elsevier
The X-ray and infrared spectroscopic analysis of 2-pyridone-6-carboxylic acid are reported. The crystals of investigated molecule belong to P2 1 /c of the monoclinic system, a=11.714Å…
Number of citations: 4 www.sciencedirect.com
S Nesnow, R Shapiro - The Journal of Organic Chemistry, 1969 - ACS Publications
4.2 Hz) in CDClg. On addition ofD20, this collapsed to a singlet over 1 hr, as the hydrogenbonded proton exchanged. This indicated that 5 existed as the hydrozone tautomer rather than …
Number of citations: 17 pubs.acs.org
GL Wheeler, HL Ammon - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
… A comparison of bond lengths in the pyridinium and pyridone 6-rings indi- cates that n-delocalization is relatively small in the latter. Bond lengths in l-hydro-2-pyridones (H on N) …
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.